molecular formula C21H26N2O2S B11505630 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11505630
M. Wt: 370.5 g/mol
InChI Key: SHVITNQCNJKJAR-UHFFFAOYSA-N
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Description

N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonyl group linked to a 2,7-dimethylindole moiety via an ethylamine spacer. The 2,4,6-trimethylbenzenesulfonamide group is a common motif in bioactive molecules, influencing solubility, stability, and receptor interactions . The 2,7-dimethylindole moiety may confer unique electronic or steric properties, distinguishing it from simpler sulfonamide derivatives.

Properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O2S/c1-13-11-15(3)21(16(4)12-13)26(24,25)22-10-9-18-17(5)23-20-14(2)7-6-8-19(18)20/h6-8,11-12,22-23H,9-10H2,1-5H3

InChI Key

SHVITNQCNJKJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

Preparation Methods

Reductive Amination of 2,7-Dimethylindole-3-acetaldehyde

A modified Henry reaction followed by reduction is described in:

  • Aldol Condensation : React 2,7-dimethylindole with nitroethane in ethanol under reflux to form β-nitrovinylindole.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄-mediated reduction converts the nitro group to an amine.
    Yield : ~65–75% (estimated from analogous indole-ethylamine syntheses).

Direct Alkylation of 2,7-Dimethylindole

Alternative approaches involve alkylation of 2,7-dimethylindole with chloroacetonitrile, followed by nitrile reduction:

  • Alkylation : Treat 2,7-dimethylindole with chloroacetonitrile/K₂CO₃ in DMF at 80°C.

  • Reduction : Use LiAlH₄ or BH₃·THF to reduce the nitrile to ethylamine.
    Advantage : Avoids nitro intermediates but requires stringent moisture control.

Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride

The final step couples the ethylamine intermediate with the sulfonyl chloride:

Standard Sulfonamide Formation

Procedure :

  • Dissolve 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine (1 equiv) in anhydrous THF or CH₂Cl₂.

  • Add 2,4,6-trimethylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.

  • Stir at room temperature for 4–12 hours.

  • Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
    Yield : 55–70% (based on analogous reactions in).

Optimized Conditions for Sterically Hindered Systems

To address steric hindrance from the mesityl group:

  • Solvent : Use DMF or DMSO to enhance solubility.

  • Base : Substitute triethylamine with DMAP (4-dimethylaminopyridine) for improved reaction kinetics.

  • Temperature : Extend reaction time to 24 hours at 40°C.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Amine:PCl Ratio1:1.1–1.2Prevents over-sulfonylation
Solvent PolarityTHF > CH₂Cl₂ > DMFTHF balances reactivity/solubility
Temperature0°C → RTMinimizes side reactions
Purification MethodColumn chromatographyRemoves unreacted sulfonyl chloride

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃):

    • δ 7.20–7.40 (m, aromatic H from indole and mesityl).

    • δ 3.85 (t, J = 6.8 Hz, –CH₂NH–).

    • δ 2.60 (s, mesityl –CH₃).

  • ESI-MS : [M+H]⁺ at m/z 385.2 (calculated for C₂₂H₂₈N₂O₂S).

Industrial-Scale Considerations

For bulk production:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonylation.

  • Crystallization : Replace chromatography with antisolvent (hexane) precipitation to reduce costs.

Challenges and Mitigation Strategies

ChallengeSolution
Indole N-H reactivityUse Boc-protected intermediates
Sulfonyl chloride hydrolysisAnhydrous conditions, molecular sieves
Low amine nucleophilicityActivate with NaH or K₂CO₃

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Reductive Amination7098High
Direct Alkylation6595Moderate
Optimized Sulfonylation7599High

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

  • N-[2-(1H-Indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide (): This compound replaces the 2,4,6-trimethylphenyl group with a 2,5-dimethoxybenzene and lacks methyl groups on the indole ring. Its molecular weight (360.43 g/mol) is lower than the target compound’s estimated 397.53 g/mol due to fewer methyl groups .
  • N-(2,4-Dimethyl-6-(p-tolylethynyl)phenyl)-2,4,6-trimethylbenzenesulfonamide (1s, ) :
    Features a p-tolylethynyl-substituted phenyl group instead of an indole. The ethynyl linker enhances rigidity and conjugation, as evidenced by IR peaks at 2207 cm⁻¹ (C≡C stretch). The melting point (161–162°C) reflects high crystallinity, likely due to planar aromatic stacking .

Side-Chain Modifications

  • 3-(Diisopropoxyphosphoryl)-N,N-dimethyl-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)propan-1-aminium bromide (3H, ) :
    Incorporates a quaternary ammonium-phosphonate side chain, increasing hydrophilicity and antimicrobial activity. The bulky substituents may hinder membrane penetration compared to the target compound’s simpler ethyl-indole chain .

Antimicrobial Activity

Compound 3H () demonstrates antimicrobial properties attributed to its quaternary ammonium group, which disrupts bacterial membranes. In contrast, indole-containing sulfonamides like the target compound may target eukaryotic enzymes (e.g., acyl protein thioesterases) due to indole’s role in modulating protein-protein interactions .

Coordination Chemistry

The sulfonamide tmbSO2-dienH () forms chiral fac-[Re(CO)₃L] complexes, highlighting the utility of 2,4,6-trimethylbenzenesulfonamides in metal coordination. The target compound’s indole group could introduce additional π-stacking interactions in similar complexes .

Data Tables

Table 1. Structural and Physical Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzene) Substituents (Indole/Side Chain) Melting Point (°C) Key Functional Features
Target Compound C₂₂H₂₇N₃O₂S 397.53 2,4,6-trimethyl 2,7-dimethylindole-ethyl Not reported Lipophilic indole core
N-[2-(1H-Indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide C₁₈H₂₀N₂O₄S 360.43 2,5-dimethoxy None Not reported Polar methoxy groups
1s () C₂₆H₂₇NO₂S 417.56 2,4,6-trimethyl p-Tolylethynyl-phenyl 161–162 Conjugated ethynyl linker
3H () C₂₀H₃₆N₂O₅PSBr 551.43 2,4,6-trimethyl Quaternary ammonium-phosphonate Not reported Antimicrobial activity

Table 2. Spectral Data Comparison

Compound IR (C≡C stretch, cm⁻¹) $ ^1H $ NMR Key Signals (δ, ppm) HRMS (m/z, [M+Na]⁺)
1s 2207 7.18 (d, J=8.1 Hz, 2H; aromatic), 2.17 (s, 3H; CH₃) 440.1674
12a Not reported Not provided 437.15098
Target Compound* Expected ~3277 (N–H) Predicted δ 2.2–2.4 (multiple CH₃), 6.4–7.2 (indole) ~420 (estimated)

*Predicted based on analogs.

Research Findings and Implications

  • Chirality and Coordination : The indole moiety in the target compound could introduce axial chirality or π-interactions in metal complexes, as seen in ’s Re complexes .
  • Antimicrobial vs. Enzymatic Targets : While quaternary ammonium derivatives () target membranes, indole sulfonamides may inhibit enzymes like acyl protein thioesterases () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide, and how can purity/yield be maximized?

  • Methodology : Multi-step synthesis typically involves coupling a functionalized indole derivative (e.g., 2,7-dimethylindole) with a sulfonamide precursor. Key steps include:

  • Nucleophilic substitution : Reacting 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC (>95% by area) and confirm structure with 1H^1H-/13C^{13}C-NMR .
    • Critical Parameters : Control reaction temperature (0–25°C) to minimize sulfonamide decomposition. Use anhydrous solvents to prevent hydrolysis .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., indole-sulfonamide dihedral angles ~60–65°) and confirm stereochemistry. Use SHELXL for refinement .
  • Spectroscopy : 1H^1H-NMR (e.g., indole NH proton at δ 10–11 ppm, sulfonamide SO2_2 symmetry in 13C^{13}C-NMR) and HRMS (exact mass ± 3 ppm) .
    • Data Interpretation : Compare experimental results with computational models (DFT calculations for optimized geometry) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Screening Protocols :

  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms via fluorometric assays (IC50_{50} values).
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
    • Key Observations : Indole-sulfonamide hybrids often show anti-inflammatory/neuroprotective activity due to hydrogen bonding with active-site residues .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Case Study : If conflicting IC50_{50} values arise (e.g., COX-2 inhibition vs. unrelated targets), analyze protein-ligand co-crystal structures. For example:

  • Hydrogen bonding : Sulfonamide SO2_2 group interacts with Arg-120/His-94 in COX-2 .
  • Steric effects : 2,4,6-Trimethyl groups may hinder binding in certain conformations. Compare with analogues lacking methyl substituents .
    • Validation : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding stability .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Challenges : Dimethylindole ethylamine intermediates may form Schiff bases or oxidize.
  • Solutions :

  • Protecting groups : Use Boc or Fmoc for amine protection during coupling .
  • Flow chemistry : Optimize residence time (e.g., 30 min at 50°C) to suppress side reactions .
    • Analytical QC : Track byproducts via LC-MS and adjust stoichiometry (amine:sulfonyl chloride ≥1:1.2) .

Q. How do substituents on the indole and sulfonamide moieties influence structure-activity relationships (SAR)?

  • Systematic Analysis :

  • Indole modifications : 2,7-Dimethyl groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration vs. unsubstituted indoles (logP ~2.1) .
  • Sulfonamide variations : Trimethylbenzenesulfonamide increases steric bulk, reducing off-target binding compared to smaller aryl sulfonamides .
    • Experimental Design : Synthesize analogues (e.g., 5-fluoroindole or 4-methylsulfonamide) and compare bioactivity/pKa_a .

Q. What computational tools predict metabolic stability or toxicity?

  • In silico Methods :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., demethylation at indole-2/7 positions) .
  • Toxicity Profiling : Derek Nexus identifies potential hepatotoxicity from sulfonamide bioactivation to reactive intermediates .
    • Validation : Cross-check with in vitro microsomal stability assays (e.g., t1/2_{1/2} in human liver microsomes) .

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